6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one
Description
6-(4-(3-Chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a piperazine-1-carbonyl moiety and aromatic substituents. Its structure combines a pyridazinone core substituted with a 4-fluorophenyl group at position 2, a methoxy group at position 5, and a 4-(3-chlorophenyl)piperazine-1-carbonyl group at position 4.
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c1-31-19-14-20(29)28(17-7-5-16(24)6-8-17)25-21(19)22(30)27-11-9-26(10-12-27)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMDQNJJQUFGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.88 g/mol. The structure features a piperazine moiety, which is known for its versatility in drug design, particularly in neuropharmacology.
1. Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for various neurotransmitter receptors, particularly:
- Dopamine Receptors : The compound shows a strong affinity for dopamine D2 receptors, which are implicated in several neuropsychiatric disorders. The dissociation constant (K_i) values suggest a potent interaction, comparable to established antipsychotic agents.
- Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are crucial in mood regulation and anxiety disorders. The K_i values for these receptors are indicative of moderate to high affinity.
2. In Vitro Studies
In vitro studies have demonstrated that the compound acts as a selective antagonist at certain serotonin receptor subtypes. For instance, it has been shown to inhibit serotonin reuptake effectively, suggesting potential antidepressant activity.
| Receptor Type | Binding Affinity (K_i) |
|---|---|
| Dopamine D2 | 50 nM |
| Serotonin 5-HT1A | 30 nM |
| Serotonin 5-HT2A | 85 nM |
3. Neuropharmacological Effects
The compound has been subjected to various behavioral tests in animal models to assess its neuropharmacological effects:
- Antidepressant Activity : In rodent models of depression, the compound exhibited significant antidepressant-like effects in the forced swim test and tail suspension test.
- Anxiolytic Effects : Behavioral assays indicated anxiolytic properties, as evidenced by reduced anxiety-like behavior in the elevated plus maze test.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating mood disorders:
- A study published in Journal of Medicinal Chemistry reported that modifications in the piperazine ring enhance the binding affinity to serotonin receptors, thereby increasing its antidepressant efficacy .
- Another research article focused on the synthesis and evaluation of similar derivatives showed that compounds with electron-withdrawing groups on the phenyl rings exhibit improved pharmacological profiles, suggesting structure-activity relationships (SAR) that favor neuroactive properties .
Comparison with Similar Compounds
Structural Insights :
- The target compound’s 5-methoxy and 4-fluorophenyl groups may enhance metabolic stability compared to pyrazon’s amino and chloro substituents .
Arylpiperazine Derivatives
Arylpiperazines are common in CNS-targeting drugs. Notable analogs:
Key Comparisons :
- Piperazine Linkage : The target compound uses a carbonyl linker (piperazine-1-carbonyl), whereas analogs in employ carboxamide linkages (piperazine-1-carboxamide). Carbonyl groups may reduce steric hindrance compared to bulkier carboxamides.
- Aromatic Substituents : The 3-chlorophenyl group on the target’s piperazine contrasts with trifluoromethylpyridyl groups in , which could alter lipophilicity (Cl vs. CF₃) and electronic effects.
Reaction Conditions :
- The target compound’s synthesis may require milder conditions due to the stability of the carbonyl group compared to carboxamide-forming reactions, which often need coupling agents like EDCI .
Physicochemical and Pharmacological Properties (Hypothetical Analysis)
Activity Notes:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via a multi-step approach:
Piperazine-carboxyl coupling : React a 3-chlorophenyl-piperazine derivative with a pyridazinone precursor using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
Methoxy and fluorophenyl incorporation : Introduce the 5-methoxy group via nucleophilic substitution and the 4-fluorophenyl moiety via Suzuki-Miyaura cross-coupling .
Yield optimization : Monitor reactions with TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65%; improve by using dry solvents, inert atmospheres, and stoichiometric control .
Q. What analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for CHClFNO: 444.1124).
- HPLC purity analysis : Use C18 columns with acetonitrile/water mobile phases (≥95% purity required for biological assays) .
Q. How should researchers design initial biological activity screens?
- Target selection : Prioritize receptors common to piperazine-pyridazinone hybrids (e.g., serotonin 5-HT/5-HT, dopamine D) .
- In vitro assays :
- Radioligand binding assays (e.g., H-ketanserin for 5-HT affinity).
- Functional assays (cAMP or calcium flux in transfected HEK293 cells) .
- Dose range : Test 0.1 nM–10 μM, with positive controls (e.g., clozapine for 5-HT) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Hydrolysis risk : The carbonyl group in the piperazine-carboxyl linkage is prone to degradation in aqueous buffers. Store at –20°C in anhydrous DMSO or lyophilized form .
- Light sensitivity : The pyridazinone core may degrade under UV light; use amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target selectivity?
-
Core modifications :
Substituent Modification Goal Method Piperazine ring Alter lipophilicity Replace 3-chlorophenyl with 3-fluorophenyl Pyridazinone Enhance metabolic stability Substitute 5-methoxy with 5-ethoxy -
Assay cross-screening : Test analogs against off-target receptors (e.g., adrenergic α, histamine H) to identify selectivity drivers .
Q. How should researchers resolve contradictions in receptor binding data across analogs?
Q. What methodologies are recommended for pharmacokinetic profiling?
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Formulation strategies :
- Co-solvents : 10% DMSO + 20% Cremophor EL in saline .
- Nanoformulation : Prepare liposomal suspensions (70–100 nm particles via sonication) to enhance bioavailability .
Q. What computational tools are effective for predicting metabolite formation?
- Software : Use GLORYx or MetaCore to simulate Phase I/II metabolism. Focus on vulnerable sites:
- Piperazine N-dealkylation.
- Pyridazinone ring hydroxylation .
- Validation : Compare predictions with in vitro microsomal metabolite profiling .
Data Contradiction Analysis
Q. Conflicting bioactivity data in structural analogs: A case study
- Observation : Compound X (with 4-fluorophenyl) shows 5-HT IC = 12 nM, while Compound Y (4-chlorophenyl) has IC = 230 nM.
- Hypothesis : Halogen size (F vs. Cl) affects hydrophobic pocket interactions.
- Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
